

Application Note and Protocol: Conjugation of CY5.5 NHS Ester to Antibodies

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Compound of Interest

Compound Name: CY5.5-COOH chloride

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Introduction

This document provides a detailed protocol for the covalent conjugation of the near-infrared (NIR) fluorescent dye, Cyanine5.5 (CY5.5), to antibodies. CY5.5 is a bright and photostable dye with excitation and emission maxima around 675 nm and 694 nm, respectively, making it ideal for a variety of applications including in vivo imaging, fluorescence microscopy, and flow cytometry.[1][2] The near-infrared properties of CY5.5 allow for deep tissue penetration with minimal autofluorescence from biological tissues.[3]

This protocol focuses on the use of CY5.5 N-hydroxysuccinimide (NHS) ester, a popular amine-reactive derivative for labeling antibodies.[4][5] The NHS ester reacts with primary amines (e.g., on lysine residues) on the antibody to form a stable amide bond.[6][7] This method is widely used due to its efficiency and the stability of the resulting conjugate.[6][8] While other reactive forms of CY5.5 exist, the NHS ester chemistry is the most common and well-documented for antibody labeling.[4]

Materials and Equipment

Reagents

- Antibody of interest (purified, in an amine-free buffer)
- CY5.5 NHS Ester

- Anhydrous Dimethyl Sulfoxide (DMSO)
- Reaction Buffer: 100 mM Sodium Bicarbonate buffer, pH 8.5-9.5[9] or 50mM Sodium Phosphate buffer, pH 7.2-8.0[10]
- Purification/Storage Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4
- Quenching Reagent (optional): 1 M Tris-HCl, pH 8.0 or 10 mM Cysteine[11]
- Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)[12] or Dialysis tubing (MWCO 10-14 kDa)

Equipment

- Microcentrifuge
- Pipettes and tips
- Spectrophotometer (for measuring absorbance)
- Vortex mixer
- Reaction tubes
- Collection tubes

Experimental Protocols

Antibody Preparation

It is crucial to ensure the antibody is in an appropriate buffer free of amine-containing substances like Tris or glycine, as these will compete with the antibody for reaction with the NHS ester.[10] If the antibody solution contains such buffers, it must be exchanged into an amine-free buffer like PBS.

Buffer Exchange Protocol (using Spin Column):

- Equilibrate a desalting spin column with PBS according to the manufacturer's instructions.

- Add the antibody solution to the column.
- Centrifuge the column to collect the antibody in PBS.
- Determine the concentration of the purified antibody using a spectrophotometer by measuring the absorbance at 280 nm (A280). For most IgG antibodies, the extinction coefficient is approximately $210,000 \text{ M}^{-1}\text{cm}^{-1}$.[\[13\]](#)

Preparation of CY5.5 NHS Ester Stock Solution

CY5.5 NHS ester is sensitive to moisture and should be dissolved immediately before use.[\[10\]](#)

- Allow the vial of CY5.5 NHS ester to equilibrate to room temperature before opening to prevent condensation.
- Prepare a 10 mg/mL stock solution of CY5.5 NHS ester in anhydrous DMSO.[\[9\]](#)

Conjugation Reaction

The molar ratio of dye to antibody is a critical parameter that needs to be optimized for each specific antibody to achieve the desired degree of labeling (DOL). A common starting point is a 10:1 molar ratio of dye to antibody.[\[11\]](#)

- Dilute the antibody to a concentration of 1-2 mg/mL in the reaction buffer (e.g., 100 mM Sodium Bicarbonate, pH 8.5).[\[11\]](#)
- Calculate the required volume of the CY5.5 NHS ester stock solution to achieve the desired molar ratio.
- Add the calculated volume of the CY5.5 stock solution to the antibody solution while gently vortexing.
- Incubate the reaction for 1-2 hours at room temperature, protected from light.[\[6\]](#)

Purification of the Antibody-Dye Conjugate

After the incubation period, it is essential to remove any unreacted dye. This can be achieved using size-exclusion chromatography or dialysis.

Purification Protocol (using Size-Exclusion Chromatography):

- Equilibrate a Sephadex G-25 column with PBS.[\[12\]](#)
- Apply the conjugation reaction mixture to the top of the column.
- Elute the conjugate with PBS. The first colored fraction to elute will be the antibody-dye conjugate, as it is larger and will pass through the column more quickly than the smaller, unconjugated dye molecules.
- Collect the fractions containing the purified conjugate.

Characterization of the Conjugate

Determination of Degree of Labeling (DOL):

The DOL, which is the average number of dye molecules per antibody, can be determined spectrophotometrically.

- Measure the absorbance of the purified conjugate at 280 nm (A_{280}) and at the absorbance maximum of CY5.5 (~675 nm).
- Calculate the concentration of the antibody and the dye using the Beer-Lambert law ($A = \epsilon cl$), with the following parameters:

Parameter	Value
Molar Extinction Coefficient of Antibody at 280 nm (ϵ_{Ab})	~210,000 M ⁻¹ cm ⁻¹ (for IgG) [13]
Molar Extinction Coefficient of CY5.5 at ~675 nm (ϵ_{dye})	~250,000 M ⁻¹ cm ⁻¹
Correction Factor (CF) for CY5.5 absorbance at 280 nm	~0.05

- Calculate the corrected absorbance at 280 nm:
 - $A_{corrected} = A_{280} - (A_{675} * CF)$

- Calculate the molar concentration of the antibody:

- $[\text{Antibody}] \text{ (M)} = A_{\text{corrected_}} / \epsilon_{\text{Ab_}}$

- Calculate the molar concentration of the dye:

- $[\text{Dye}] \text{ (M)} = A_{675} / \epsilon_{\text{dye_}}$

- Calculate the DOL:

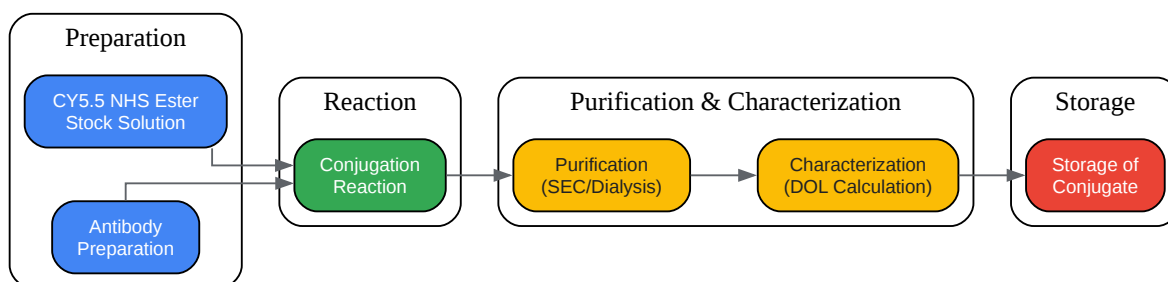
- $\text{DOL} = [\text{Dye}] / [\text{Antibody}]$

An optimal DOL for most antibodies is typically between 2 and 10.[\[12\]](#)

Data Presentation

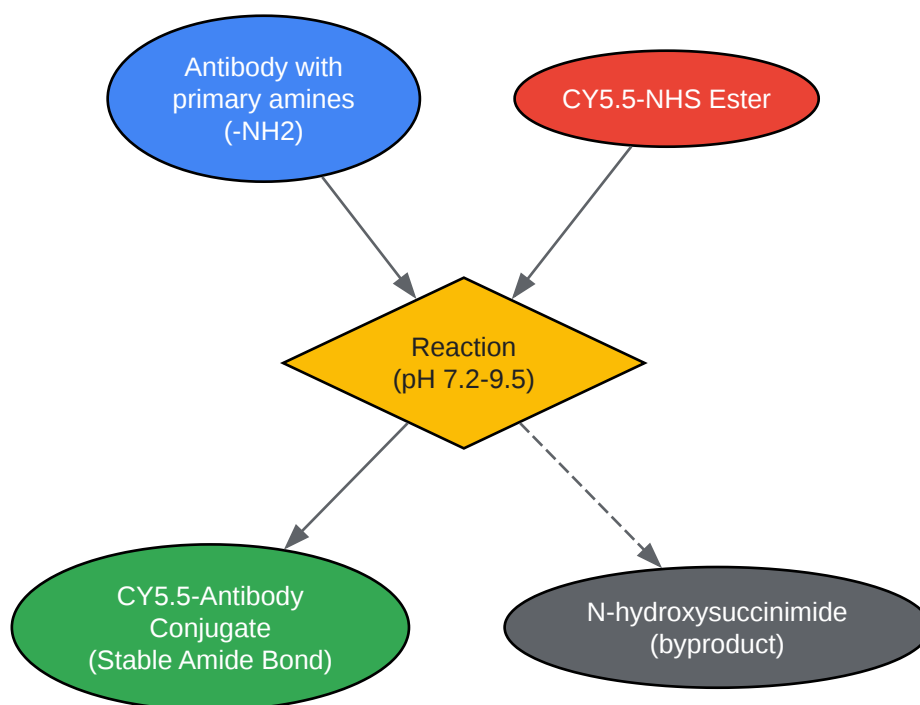
Parameter	Symbol	Formula
Corrected Absorbance at 280 nm	$A_{\text{corrected_}}$	$A_{280} - (A_{675} * CF)$
Antibody Concentration	$[\text{Antibody}]$	$A_{\text{corrected_}} / \epsilon_{\text{Ab_}}$
Dye Concentration	$[\text{Dye}]$	$A_{675} / \epsilon_{\text{dye_}}$
Degree of Labeling	DOL	$[\text{Dye}] / [\text{Antibody}]$

Visualizations



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Caption: Experimental workflow for CY5.5-antibody conjugation.



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Caption: Chemical pathway of NHS ester conjugation to an antibody.

Storage and Stability

Store the purified antibody-dye conjugate at 4°C, protected from light. For long-term storage, it is recommended to add a carrier protein like BSA (to a final concentration of 0.1%) and store at -20°C or -80°C in single-use aliquots to avoid repeated freeze-thaw cycles.[5] The stability of the conjugate will depend on the specific antibody.

Troubleshooting

Issue	Possible Cause	Suggested Solution
Low DOL	- Inactive NHS ester due to moisture.- Presence of competing amines in the antibody buffer.- Insufficient molar ratio of dye to antibody.	- Use fresh, anhydrous DMSO to dissolve the NHS ester.- Ensure the antibody is in an amine-free buffer.- Increase the molar ratio of dye to antibody.
High Background	- Incomplete removal of unconjugated dye.	- Repeat the purification step or use a longer chromatography column.
Antibody Aggregation	- High DOL leading to reduced solubility.- Inappropriate buffer conditions.	- Optimize the molar ratio to achieve a lower DOL.- Ensure the final conjugate is in a suitable storage buffer like PBS.
Loss of Antibody Activity	- Conjugation at or near the antigen-binding site.	- This is a potential risk with random lysine conjugation. Site-specific conjugation methods may be considered if activity is compromised.

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